molecular formula C24H22FN3O2 B11040050 4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11040050
M. Wt: 403.4 g/mol
InChI Key: XGHLIVCNSMBELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a dimethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a fluorophenyl hydrazine with a suitable diketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target .

Biological Activity

The compound 4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (referred to as Y021-5251) is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight403.46 g/mol
Molecular FormulaC24H22FN3O2
LogP4.1
Polar Surface Area54.12 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Biological Activity Overview

Research indicates that compounds in the pyrazoloquinoline family exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific activities of Y021-5251 have been explored in several studies:

Anticancer Activity

In vitro studies have reported that Y021-5251 exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 12 µM.
  • MCF-7 Cells : Showed moderate activity with an IC50 of around 15 µM.

These findings suggest that Y021-5251 may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bcl-2 and Bax .

Anti-inflammatory Effects

Y021-5251 has also been evaluated for its anti-inflammatory properties:

  • In a study involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, the compound significantly reduced pro-inflammatory cytokine production.
  • It was found to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to Y021-5251:

  • Case Study on Anticancer Activity :
    • A study conducted by MDPI evaluated a series of aminopyrazole derivatives for their anticancer properties. The results indicated that modifications at specific positions could significantly enhance cytotoxicity against various cancer cell lines .
  • Case Study on Neuroprotection :
    • Research published in bioRxiv explored the neuroprotective effects of pyrazolo[3,4-b]quinoline derivatives. The study found that these compounds could reduce oxidative stress and protect neuronal cells from glutamate-induced toxicity .

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H22FN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-8-10-15(25)11-9-14)21-22(26-17)27-28(23(21)30)16-6-4-3-5-7-16/h3-11,19,26-27H,12-13H2,1-2H3

InChI Key

XGHLIVCNSMBELZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.